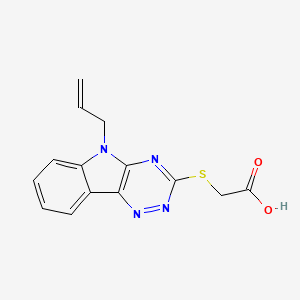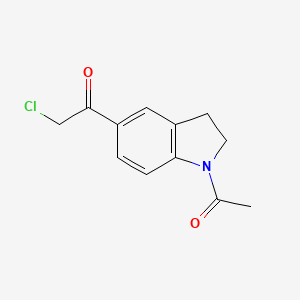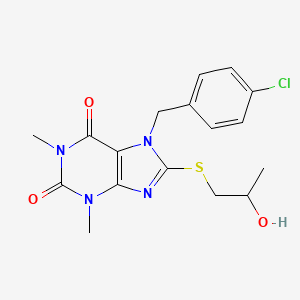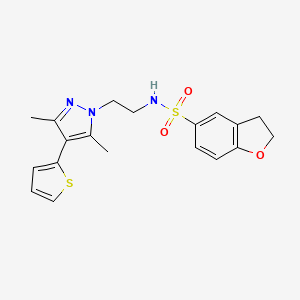
(9-Allyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Allyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetic acid, commonly known as ATAFA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATAFA is a bifunctional molecule that contains a fluorescent moiety and a thiol group, making it a useful tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of ATAFA is not fully understood, but it is believed to be due to its thiol group. The thiol group can react with various biological molecules, including proteins, enzymes, and reactive oxygen species, leading to changes in their activity and function. Additionally, the fluorescent moiety of ATAFA can be used to monitor the changes in biological molecules' activity and function, allowing for a better understanding of their mechanism of action.
Biochemical and Physiological Effects:
ATAFA has been shown to have various biochemical and physiological effects, including the ability to selectively target cancer cells. ATAFA has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anticancer drug. Additionally, ATAFA has been shown to have antioxidant properties, protecting cells from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
ATAFA has several advantages for lab experiments, including its fluorescent property, high yield synthesis method, and potential therapeutic applications. However, ATAFA also has some limitations, including its limited stability in aqueous solutions and the need for specialized equipment to detect its fluorescence.
Zukünftige Richtungen
There are several future directions for ATAFA research, including the development of ATAFA-based drug delivery systems, the exploration of ATAFA's potential as an imaging agent for cancer diagnosis and treatment, and the investigation of its mechanism of action. Additionally, the synthesis of ATAFA derivatives with improved stability and selectivity could lead to the development of novel therapeutics for various diseases.
Conclusion:
In conclusion, ATAFA is a promising compound with various scientific research applications. Its fluorescent property, thiol group, and potential therapeutic applications make it a useful tool for studying biological processes and developing novel therapeutics. Further research is needed to fully understand its mechanism of action and to explore its potential as a diagnostic and therapeutic agent.
Synthesemethoden
ATAFA is a relatively new compound, and the synthesis method was first reported in 2013 by Wang et al. The synthesis involves the reaction of 9-allyl-9H-fluoren-2-amine with 1,2-ethanedithiol in the presence of a catalyst, followed by oxidation with hydrogen peroxide to yield ATAFA. The reaction is relatively straightforward, and the yield is high, making it an attractive method for synthesizing ATAFA.
Wissenschaftliche Forschungsanwendungen
ATAFA has been used in various scientific research applications, including fluorescence imaging, protein labeling, and drug delivery. The fluorescent property of ATAFA makes it a useful tool for studying biological processes such as protein-protein interactions, enzyme kinetics, and intracellular signaling pathways. ATAFA can also be used to label proteins and peptides, allowing for their visualization and tracking in live cells. Additionally, ATAFA has been explored as a potential drug delivery vehicle due to its ability to selectively target cancer cells.
Eigenschaften
IUPAC Name |
2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-2-7-18-10-6-4-3-5-9(10)12-13(18)15-14(17-16-12)21-8-11(19)20/h2-6H,1,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZMXSYAWFMTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(9-Allyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2428576.png)
![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea](/img/structure/B2428577.png)
![N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2428581.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2428583.png)

![2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2428586.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2428592.png)
![2-[(4-Fluorophenyl)methyl]-4,4-dimethyl-1-phenylpyrazolidin-3-one](/img/structure/B2428593.png)
![2-{[1-(Phenylethyl)benzimidazol-2-yl]methoxy}naphthalene](/img/structure/B2428594.png)


![N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2428597.png)